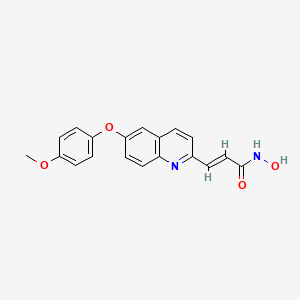![molecular formula C16H27N5O4Si B12396360 (2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2R,3S,5R)-2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol ist ein komplexes organisches Molekül, das eine Purinbase enthält, die an einen modifizierten Ribosezucker gebunden ist. Diese Verbindung ist in den Bereichen Chemie und Biologie von großem Interesse aufgrund ihrer strukturellen Ähnlichkeit mit Nukleosiden, die die Bausteine von Nukleinsäuren wie DNA und RNA sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,3S,5R)-2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol beinhaltet typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Vorprodukten. Die wichtigsten Schritte umfassen:
Schutz von Hydroxylgruppen: Die Hydroxylgruppen des Ribosezuckers werden unter basischen Bedingungen mit tert-Butyl(dimethyl)silylchlorid geschützt.
Glykosylierung: Der geschützte Ribose wird dann mit einer Purinbase wie Adenin unter Verwendung eines Lewis-Säure-Katalysators glycosylisiert.
Entschützung: Der letzte Schritt beinhaltet die Entfernung der Schutzgruppen, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, verfolgen, wobei kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) wäre unerlässlich, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R,3S,5R)-2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann zu Deoxyderivaten reduziert werden.
Substitution: Die Aminogruppe an der Purinbase kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Pyridiniumchlorochromat (PCC) oder Dess-Martin-Periodan können verwendet werden.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind gängige Reduktionsmittel.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation der Hydroxylgruppen beispielsweise zu Ketonen oder Aldehyden führen, während die Reduktion Deoxyderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(2R,3S,5R)-2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol: hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Vorläufer bei der Synthese von Nukleosid-Analoga verwendet.
Biologie: Untersucht wegen seiner potenziellen Rolle bei der DNA- und RNA-Synthese.
Medizin: Untersucht wegen seiner antiviralen und krebshemmenden Eigenschaften.
Industrie: Anwendung bei der Entwicklung neuer Pharmazeutika und biotechnologischer Anwendungen.
Wirkmechanismus
Der Mechanismus, durch den This compound seine Wirkung entfaltet, beinhaltet seine Einarbeitung in Nukleinsäuren. Die Verbindung ahmt natürliche Nukleoside nach und kann in DNA oder RNA eingebaut werden, wodurch normale Zellprozesse möglicherweise gestört werden. Dies kann zur Hemmung der Virusreplikation oder zur Induktion von Apoptose in Krebszellen führen.
Wirkmechanismus
The mechanism by which (2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol exerts its effects involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adenosin: Ein natürlich vorkommendes Nukleosid mit einer ähnlichen Purinbase.
2’,3’-Didesoxyadenosin: Ein Nukleosid-Analogon, das in der antiviralen Therapie eingesetzt wird.
Tenofovir: Ein antivirales Medikament mit einer ähnlichen Struktur.
Einzigartigkeit
(2R,3S,5R)-2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol: ist einzigartig aufgrund seiner spezifischen strukturellen Modifikationen, die seine Stabilität und Bioverfügbarkeit im Vergleich zu natürlichen Nukleosiden verbessern. Das Vorhandensein der tert-Butyl(dimethyl)silylgruppe bietet zusätzlichen Schutz und erleichtert ihre Einarbeitung in Nukleinsäuren.
Eigenschaften
Molekularformel |
C16H27N5O4Si |
|---|---|
Molekulargewicht |
381.50 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11+,12?,15-/m1/s1 |
InChI-Schlüssel |
QPARFARLOLAARR-WABSSEDKSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
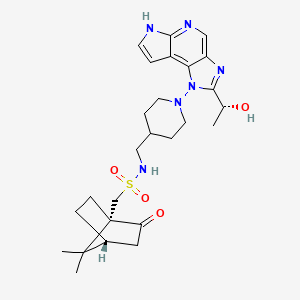
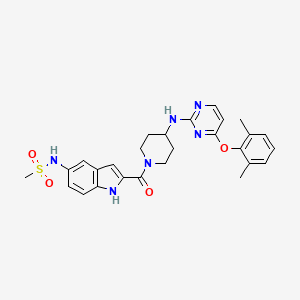
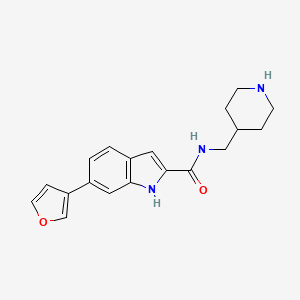
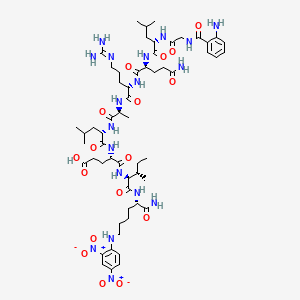
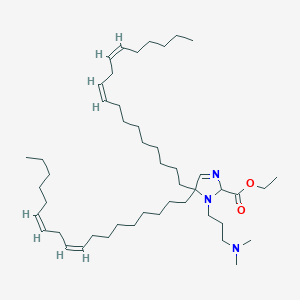
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)


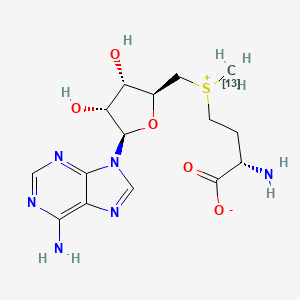
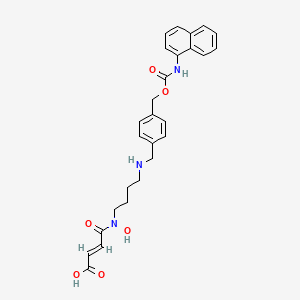

![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
